(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
Description
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Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27NO4/c1-3-28-21-10-5-4-9-17(21)14-22-23(27)18-11-12-20(26)19(24(18)29-22)15-25-13-7-6-8-16(25)2/h4-5,9-12,14,16,26H,3,6-8,13,15H2,1-2H3/b22-14- |
InChI Key |
FNCSVANLNYWTRD-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4C |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4C |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 356.46 g/mol. The structure features a benzofuran core, a hydroxyl group, and an ethoxybenzylidene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Early research indicates potential efficacy against certain bacterial strains, possibly through inhibition of bacterial growth or biofilm formation.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results indicated that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
- Anti-inflammatory Effects : In cellular models, the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the benzofuran class, providing insights into potential therapeutic applications:
- Study on Antimicrobial Effects : A comparative study found that derivatives similar to this compound exhibited broad-spectrum antimicrobial properties, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxicity Assessment : Research involving derivatives showed that modifications at the benzofuran core significantly impacted cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
